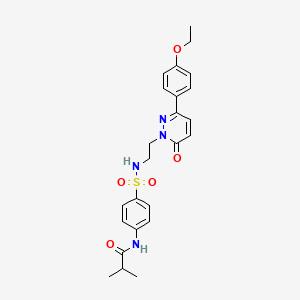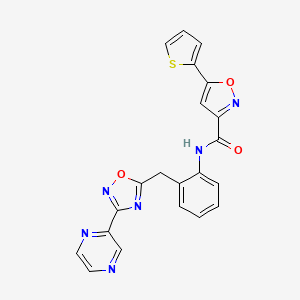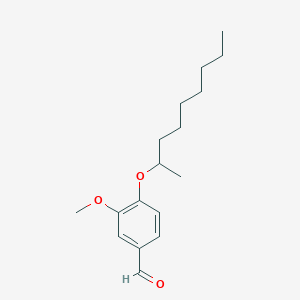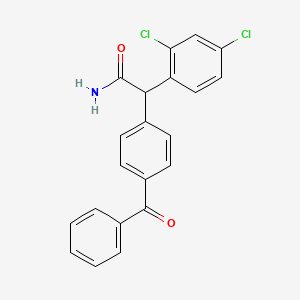
N-(4-(N-(2-(3-(4-etoxi fenil)-6-oxopiridazin-1(6H)-il)etil)sulfamoil)fenil)isobutiramida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, a sulfonamide group, and an ethoxyphenyl moiety, making it a unique molecule with interesting chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps. One common route includes the following steps:
Formation of the pyridazine ring: This can be achieved by reacting appropriate hydrazine derivatives with diketones under reflux conditions.
Introduction of the ethoxyphenyl group: This step involves the alkylation of the pyridazine ring with ethoxybenzene derivatives using strong bases like sodium hydride.
Sulfonamide formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Final coupling: The final step involves coupling the sulfonamide intermediate with isobutyryl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenols.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Mecanismo De Acción
The mechanism of action of N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate receptor pathways, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, ethoxy-: A simpler compound with an ethoxy group attached to a benzene ring.
Phenol, 4-ethyl-2-methoxy-: Contains an ethyl and methoxy group attached to a phenol ring.
Uniqueness
N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide is unique due to its combination of a pyridazine ring, sulfonamide group, and ethoxyphenyl moiety. This combination imparts distinct chemical properties and potential biological activities not found in simpler compounds.
Propiedades
IUPAC Name |
N-[4-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethylsulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5S/c1-4-33-20-9-5-18(6-10-20)22-13-14-23(29)28(27-22)16-15-25-34(31,32)21-11-7-19(8-12-21)26-24(30)17(2)3/h5-14,17,25H,4,15-16H2,1-3H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWPSOJKJYOUHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2410865.png)
![N-(1-benzylpiperidin-4-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2410869.png)


![N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2410874.png)
![4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride](/img/structure/B2410875.png)
![2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2410876.png)
![4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2410877.png)
![(2Z)-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2410878.png)

![1-(4-chlorophenyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2410881.png)
![methyl 4-{[(2Z)-3-(2-ethoxy-2-oxoethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate](/img/structure/B2410883.png)

![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410886.png)
